molecular formula C15H22N2O4S B253807 N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B253807
M. Wt: 326.4 g/mol
InChI Key: NRQFVOPWZXPJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of various physiological processes. This compound binds to the active site of carbonic anhydrase, thereby inhibiting its activity and leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It exhibits a high degree of selectivity towards carbonic anhydrase, which makes it an ideal tool for studying the role of this enzyme in various physiological processes. However, this compound has certain limitations as well. It has a relatively short half-life, which may limit its use in certain experiments. Additionally, it may exhibit off-target effects, which may confound the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One potential application of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound in these diseases and to determine its efficacy in clinical trials. Additionally, this compound may have potential applications in the treatment of other diseases such as cancer and inflammatory disorders. Further studies are needed to explore these potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-methoxypropyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H22N2O4S/c1-21-12-4-10-16-22(19,20)14-8-6-13(7-9-14)17-11-3-2-5-15(17)18/h6-9,16H,2-5,10-12H2,1H3

InChI Key

NRQFVOPWZXPJHI-UHFFFAOYSA-N

SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCC2=O

Origin of Product

United States

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